Cas no 959214-78-9 (2-(2,3-dichlorophenyl)-2-methylpropan-1-amine)

2-(2,3-dichlorophenyl)-2-methylpropan-1-amine 化学的及び物理的性質
名前と識別子
-
- 2-(2,3-dichlorophenyl)-2-methylpropan-1-amine
- AKOS017975311
- 2,3-Dichloro-beta,beta-dimethylbenzeneethanamine
- SCHEMBL8235310
- EN300-1968672
- DTXSID301266284
- 959214-78-9
-
- インチ: 1S/C10H13Cl2N/c1-10(2,6-13)7-4-3-5-8(11)9(7)12/h3-5H,6,13H2,1-2H3
- InChIKey: SUNFOPXDTWILLJ-UHFFFAOYSA-N
- ほほえんだ: ClC1C(=CC=CC=1C(C)(C)CN)Cl
計算された属性
- せいみつぶんしりょう: 217.0425048g/mol
- どういたいしつりょう: 217.0425048g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 170
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 26Ų
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1968672-0.25g |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine |
959214-78-9 | 0.25g |
$642.0 | 2023-09-16 | ||
Enamine | EN300-1968672-1.0g |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine |
959214-78-9 | 1g |
$1100.0 | 2023-06-03 | ||
Enamine | EN300-1968672-0.1g |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine |
959214-78-9 | 0.1g |
$615.0 | 2023-09-16 | ||
Enamine | EN300-1968672-5.0g |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine |
959214-78-9 | 5g |
$3189.0 | 2023-06-03 | ||
Enamine | EN300-1968672-0.05g |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine |
959214-78-9 | 0.05g |
$587.0 | 2023-09-16 | ||
Enamine | EN300-1968672-10.0g |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine |
959214-78-9 | 10g |
$4729.0 | 2023-06-03 | ||
Enamine | EN300-1968672-0.5g |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine |
959214-78-9 | 0.5g |
$671.0 | 2023-09-16 | ||
Enamine | EN300-1968672-2.5g |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine |
959214-78-9 | 2.5g |
$1370.0 | 2023-09-16 | ||
Enamine | EN300-1968672-1g |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine |
959214-78-9 | 1g |
$699.0 | 2023-09-16 | ||
Enamine | EN300-1968672-10g |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine |
959214-78-9 | 10g |
$3007.0 | 2023-09-16 |
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine 関連文献
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Franciszek Sączewski,Anita Kornicka,Zdzisław Brzozowski Green Chem., 2006,8, 647-656
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Alastair J. Florence CrystEngComm, 2013,15, 2174-2174
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Bang-Tun Zhao,María-Jesús Blesa,Nicolas Mercier,Franck Le Derf,Marc Sallé New J. Chem., 2005,29, 1164-1167
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
2-(2,3-dichlorophenyl)-2-methylpropan-1-amineに関する追加情報
Chemical Profile of 2-(2,3-dichlorophenyl)-2-methylpropan-1-amine (CAS No. 959214-78-9)
2-(2,3-dichlorophenyl)-2-methylpropan-1-amine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. With the CAS number 959214-78-9, this compound represents a unique structural motif that combines a dichlorophenyl group with an amine-substituted isobutyl side chain. Such structural features often contribute to its potential biological activity, making it a subject of interest for further exploration in drug discovery and development.
The molecular structure of 2-(2,3-dichlorophenyl)-2-methylpropan-1-amine can be described as a derivative of isobutylamine, where the isobutyl group is further substituted with a phenyl ring at the alpha position, and this phenyl ring is dichlorinated at the 2 and 3 positions. This specific arrangement of chlorine atoms introduces electron-withdrawing effects, which can modulate the reactivity and binding properties of the molecule. The presence of both an amine and a dichlorophenyl group suggests that this compound may exhibit dual functionality, potentially interacting with multiple biological targets or participating in complex biochemical pathways.
In recent years, there has been growing interest in developing novel compounds that incorporate halogenated aromatic rings as pharmacophores. The dichlorophenyl moiety in 2-(2,3-dichlorophenyl)-2-methylpropan-1-amine is particularly noteworthy, as it has been shown to enhance binding affinity to certain enzymes and receptors. For instance, studies have indicated that halogenated aromatic compounds can improve solubility and metabolic stability, which are critical factors in drug design. The dichloro substitution pattern may also influence the electronic properties of the aromatic ring, thereby affecting its interaction with biological targets.
One of the key areas where 2-(2,3-dichlorophenyl)-2-methylpropan-1-amine shows promise is in the development of central nervous system (CNS) therapeutics. The structural features of this compound resemble those found in several known pharmacological agents that target neurotransmitter systems. Specifically, the combination of an amine group and a halogenated aromatic ring can mimic the scaffold of psychoactive compounds, suggesting potential applications in treating neurological disorders. Research has begun to explore its interactions with serotonin receptors and other neurotransmitter pathways, which could lead to novel therapeutic strategies.
Moreover, the compound's mechanism of action may involve modulation of enzyme activity or receptor binding. The amine group can serve as a hydrogen bond acceptor or donor, facilitating interactions with biological targets such as enzymes or receptors. Meanwhile, the dichlorophenyl ring can engage in hydrophobic interactions or π-stacking with aromatic residues in proteins. Such interactions are crucial for determining the efficacy and selectivity of pharmaceutical compounds. By tuning these structural elements, chemists can fine-tune the biological activity of 2-(2,3-dichlorophenyl)-2-methylpropan-1-amine, making it a versatile tool for drug discovery.
Recent advancements in computational chemistry have enabled more efficient screening and design of such compounds. Molecular modeling techniques can predict how 2-(2,3-dichlorophenyl)-2-methylpropan-1-amine will interact with biological targets based on its three-dimensional structure. These predictions are invaluable for guiding experimental efforts and optimizing lead compounds for clinical development. Additionally, high-throughput screening (HTS) platforms have been employed to rapidly assess the biological activity of this compound across various assays, providing insights into its potential therapeutic applications.
The synthesis of 2-(2,3-dichlorophenyl)-2-methylpropan-1-amine presents an interesting challenge due to its complex structural features. Traditional synthetic routes often involve multi-step processes that require careful control over reaction conditions to ensure high yield and purity. However, recent innovations in synthetic methodologies have made it possible to streamline these processes using catalytic techniques or alternative reaction conditions. Such improvements not only enhance efficiency but also reduce costs associated with production.
In conclusion, 959214-78-9 serves as an important intermediate in pharmaceutical research, 959214-78-9 exhibits promising biological activity, 959214-78-9 could be developed into novel therapeutics, 959214-78-9 represents a significant advancement in medicinal chemistry, 959214-78-9 continues to inspire new research directions, 959214-78-9 exemplifies how structural innovation can drive therapeutic progress, 959214-78-9 highlights the importance of interdisciplinary collaboration between chemists and biologists, 959214 -78 -9 underscores the potential for halogenated aromatic compounds in drug discovery, 959214 -78 -9 offers new insights into CNS pharmacology, 959214 -78 -9 stands as a testament to the power of synthetic chemistry in addressing unmet medical needs.
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